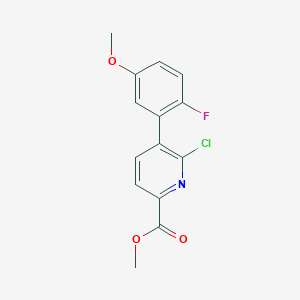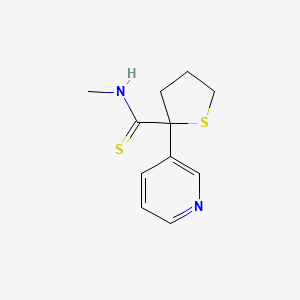
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide
Descripción general
Descripción
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring fused with a pyridine ring and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiol-containing compounds under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit diverse biological activities.
5-Amino-pyrazoles: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is unique due to its specific combination of a tetrahydrothiophene ring, pyridine ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2S2 |
|---|---|
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c1-12-10(14)11(5-3-7-15-11)9-4-2-6-13-8-9/h2,4,6,8H,3,5,7H2,1H3,(H,12,14) |
Clave InChI |
CJDIUYZQGNXWRB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1(CCCS1)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dichloro-5-methylfuro[3,2-b]pyridine](/img/structure/B8281252.png)
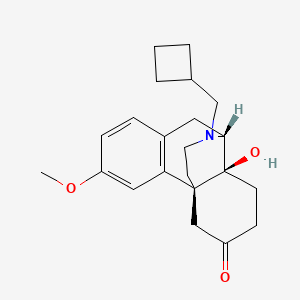
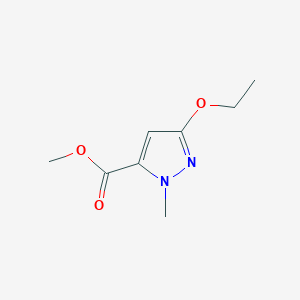


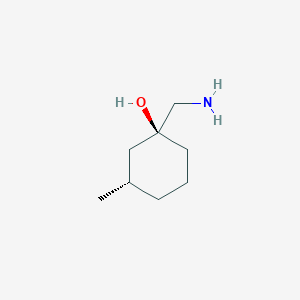
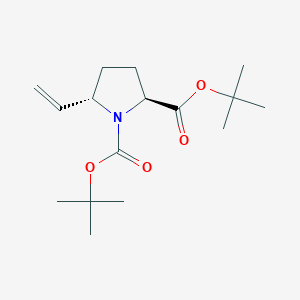
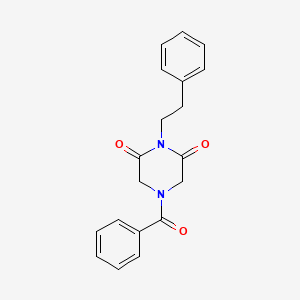


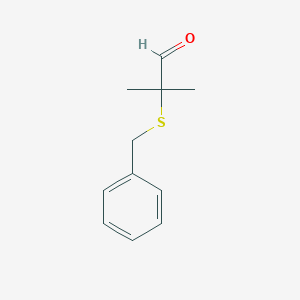
![Tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B8281331.png)
![2-Chloro-1-[4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazin-1-yl]ethan-1-one](/img/structure/B8281344.png)
